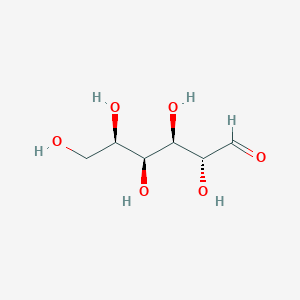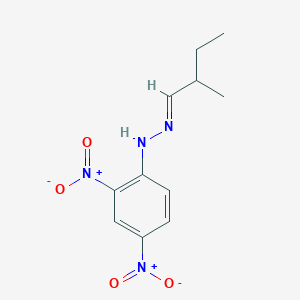
2-Methylbutanal 2,4-Dinitrophenylhydrazone
Descripción general
Descripción
2-Methylbutanal 2,4-Dinitrophenylhydrazone is a chemical compound with the molecular formula C10H10N4O4 . It is also known as 2-Butenal, (2,4-dinitrophenyl)hydrazone and trans-2-Butenal 2,4-dinitrophenylhydrazone . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of 2-Methylbutanal 2,4-Dinitrophenylhydrazone and similar compounds involves the reaction of aldehydes and ketones with 2,4-dinitrophenylhydrazine . The structures of the synthesized compounds are determined through spectroscopic techniques such as EI MS, &1H NMR . The experimental results demonstrate that the compounds are successfully synthesized .
Molecular Structure Analysis
The molecular structure of 2-Methylbutanal 2,4-Dinitrophenylhydrazone is determined using Density Functional Theory (DFT) calculations . These calculations optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds . The charge transfer within the molecule and favorable sites for the electrophilic and nucleophilic attack are also explored .
Chemical Reactions Analysis
The reaction of 2-Methylbutanal 2,4-Dinitrophenylhydrazone with aldehydes and ketones is an addition-elimination reaction . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Aplicaciones Científicas De Investigación
Identification in Dairy Products
2-Methylbutanal 2,4-dinitrophenylhydrazone is instrumental in identifying volatile carbonyl compounds in dairy products. Studies have shown that when casein solution is heated, compounds like 2-methylbutanal are generated, which are related to heat-induced flavor compounds in dairy products (Nakanishi & Itoh, 1967).
Chromatographic Analysis
This compound is also significant in chromatographic analysis. Gas chromatographic separation of carbonyl compounds as their 2,4-dinitrophenylhydrazones using glass capillary columns has been explored, demonstrating its utility in analyzing complex mixtures like car exhaust fumes and cigarette smoke (Hoshika & Takata, 1976).
Isomerization Study
Research on the isomerization of 2,4-dinitrophenylhydrazones in airborne unsymmetrical aldehydes and ketones has been conducted. This study highlights the influence of isomerization on the accuracy of chromatographic results when using 2,4-dinitrophenylhydrazine-coated solid sorbent samplers (Binding, Müller, & Witting, 1996).
Food Industry Applications
In the food industry, this compound aids in identifying volatile carbonyl compounds in meat fat subjected to gamma radiation and in off-flavored milk. It helps in understanding the chemical changes that occur during food processing and storage (Witting & Schweigert, 1958), (Woods & Aurand, 1963).
Analytical Chemistry
The compound is crucial in analytical chemistry for separating and quantifying carbonyl compounds in various materials. For instance, its use in the separation of carbonyl compounds as their 2,4-dinitrophenylhydrazones by high-pressure liquid chromatography has been documented, providing a method for the quantitative analysis of low-molecular-weight aldehydes and ketones (Selim, 1977).
Medical Research
In medical research, derivatives like 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone have shown potential in cancer treatments. Studies on the synthesis and anticancer properties of such compounds have been conducted, revealing minimal toxicity and promising therapeutic effects (Morgan et al., 2003).
Biochemical Studies
Biochemical studies have employed 2-methylbutanal 2,4-dinitrophenylhydrazone for identifying intermediates in metabolic pathways, such as in the biosynthesis of ethylene from methionine (Billington, Golding, & Primrose, 1979).
Safety And Hazards
2-Methylbutanal 2,4-Dinitrophenylhydrazone is a flammable solid and may be harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound . After handling, skin should be washed thoroughly and eating, drinking, or smoking should be avoided .
Direcciones Futuras
The future directions for the study of 2-Methylbutanal 2,4-Dinitrophenylhydrazone could involve the optimization of its synthesis under carbon dioxide pressure . Additionally, the study of its antimicrobial resistant modulatory activity against some ESKAPE human pathogens could be a potential area of research .
Propiedades
IUPAC Name |
N-[(E)-2-methylbutylideneamino]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-3-8(2)7-12-13-10-5-4-9(14(16)17)6-11(10)15(18)19/h4-8,13H,3H2,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNWUTZYPFHFCR-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497388 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutanal 2,4-Dinitrophenylhydrazone | |
CAS RN |
1646-99-7 | |
| Record name | (2E)-1-(2,4-Dinitrophenyl)-2-(2-methylbutylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



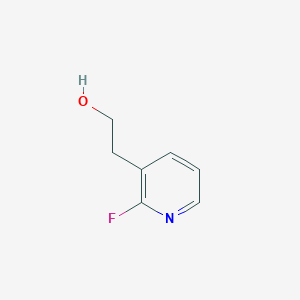
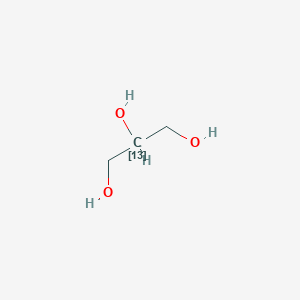
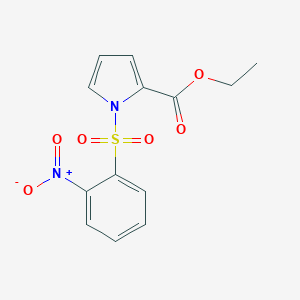
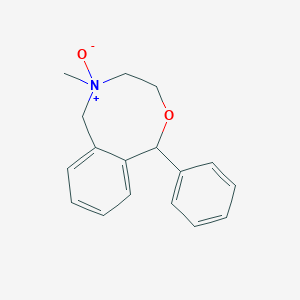
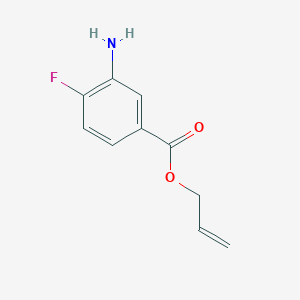
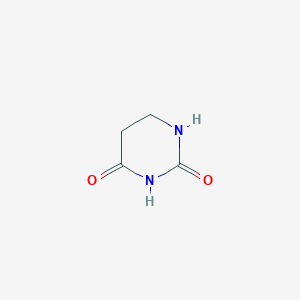
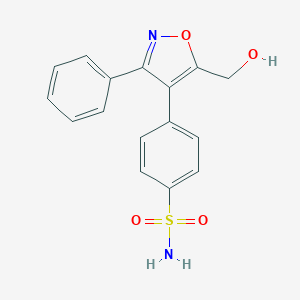
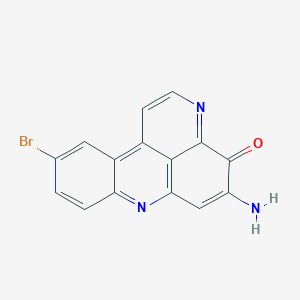
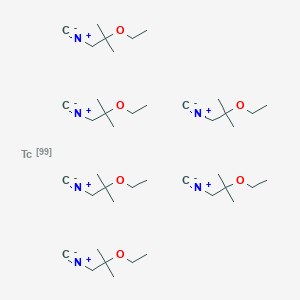
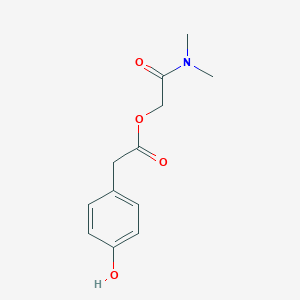
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
